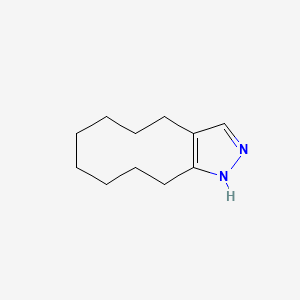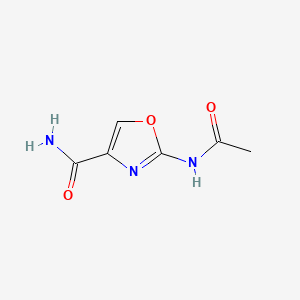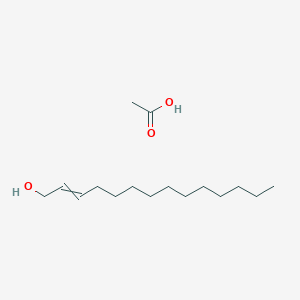
Acetic acid;tetradec-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;tetradec-2-en-1-ol, also known as 9-Tetradecen-1-ol, acetate, (Z)-, is an organic compound with the molecular formula C16H30O2. It is a type of ester formed from acetic acid and tetradec-2-en-1-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tetradec-2-en-1-ol typically involves the esterification of acetic acid with tetradec-2-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;tetradec-2-en-1-ol undergoes various chemical reactions, including:
Esterification: The formation of the ester from acetic acid and tetradec-2-en-1-ol.
Hydrolysis: The ester can be hydrolyzed back to acetic acid and tetradec-2-en-1-ol in the presence of a strong acid or base.
Common Reagents and Conditions
Esterification: Acetic acid, tetradec-2-en-1-ol, sulfuric acid (catalyst), heat.
Hydrolysis: Water, strong acid (e.g., hydrochloric acid) or strong base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: This compound.
Hydrolysis: Acetic acid and tetradec-2-en-1-ol.
Oxidation: Various oxidized products depending on the specific conditions.
Aplicaciones Científicas De Investigación
Acetic acid;tetradec-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and other industrial products.
Mecanismo De Acción
The mechanism of action of acetic acid;tetradec-2-en-1-ol involves its interaction with various molecular targets. In esterification reactions, the carbonyl oxygen of acetic acid is protonated, increasing its electrophilicity and allowing the nucleophilic attack by tetradec-2-en-1-ol. This leads to the formation of the ester bond . The compound’s effects in biological systems are still under investigation, but it is believed to interact with specific enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
9-Tetradecen-1-ol, acetate, (E)-: A stereoisomer with similar properties but different spatial arrangement.
Tetradec-13-en-1-ol: A related alcohol with similar chain length but different functional groups.
Uniqueness
Acetic acid;tetradec-2-en-1-ol is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its applications in various fields, including its use as a fragrance and flavoring agent, highlight its versatility and importance .
Propiedades
Número CAS |
51309-20-7 |
|---|---|
Fórmula molecular |
C16H32O3 |
Peso molecular |
272.42 g/mol |
Nombre IUPAC |
acetic acid;tetradec-2-en-1-ol |
InChI |
InChI=1S/C14H28O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h12-13,15H,2-11,14H2,1H3;1H3,(H,3,4) |
Clave InChI |
CYFISWWGABYYRA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC=CCO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



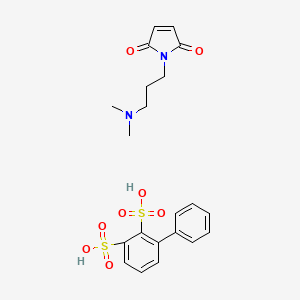
![(3aS,6aR)-6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14673029.png)
![1-[8-chloro-5-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-yl]-4-methylpiperazine;dihydrochloride](/img/structure/B14673036.png)
![2-Amino-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14673044.png)
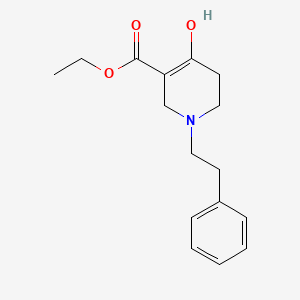

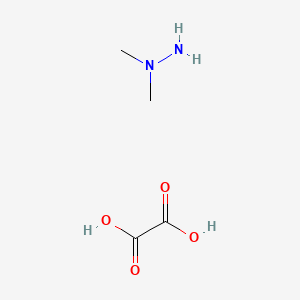
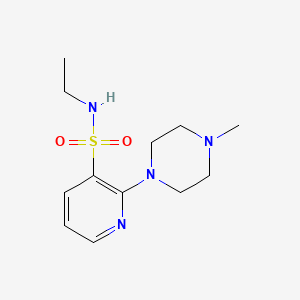
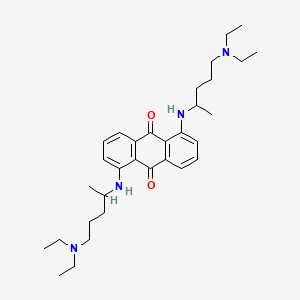

![1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one](/img/structure/B14673091.png)
